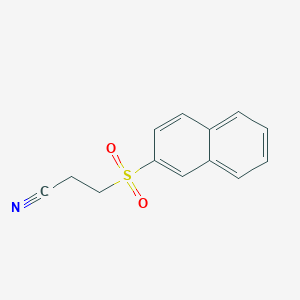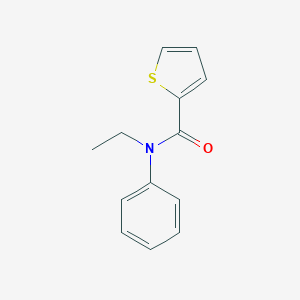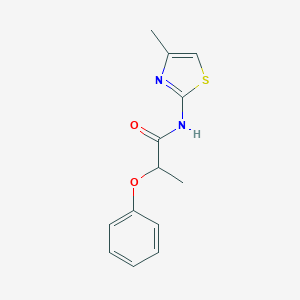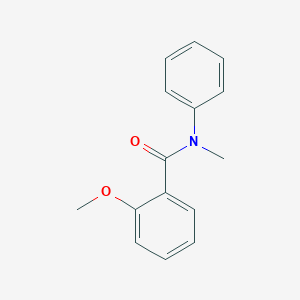
3-(2-Naphthylsulfonyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Naphthylsulfonyl)propanenitrile, also known as NSC-87877, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell growth and differentiation.
Mecanismo De Acción
3-(2-Naphthylsulfonyl)propanenitrile inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of this pathway. Dvl plays a crucial role in the activation of the Wnt/β-catenin signaling pathway by promoting the stabilization and nuclear translocation of β-catenin, which is a transcriptional co-activator that regulates the expression of genes involved in cell growth and differentiation. 3-(2-Naphthylsulfonyl)propanenitrile inhibits the interaction between Dvl and the Wnt receptor complex, leading to the suppression of β-catenin-mediated transcriptional activity.
Biochemical and Physiological Effects
3-(2-Naphthylsulfonyl)propanenitrile has been shown to have several biochemical and physiological effects. In cancer cells, 3-(2-Naphthylsulfonyl)propanenitrile inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. In osteoblasts, 3-(2-Naphthylsulfonyl)propanenitrile promotes bone formation by increasing the expression of genes involved in osteoblast differentiation and mineralization. In Alzheimer's disease, 3-(2-Naphthylsulfonyl)propanenitrile reduces the accumulation of beta-amyloid plaques in the brain, which are a hallmark of this disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Naphthylsulfonyl)propanenitrile has several advantages for lab experiments. It is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. Moreover, 3-(2-Naphthylsulfonyl)propanenitrile is relatively easy to synthesize and can be obtained in large quantities. However, 3-(2-Naphthylsulfonyl)propanenitrile has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. In addition, 3-(2-Naphthylsulfonyl)propanenitrile has not been extensively tested in humans, and its safety and toxicity profile are not well understood.
Direcciones Futuras
There are several future directions for the research on 3-(2-Naphthylsulfonyl)propanenitrile. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Another direction is to develop more potent and selective inhibitors of the Wnt/β-catenin signaling pathway based on the structure of 3-(2-Naphthylsulfonyl)propanenitrile. Moreover, future research can focus on understanding the safety and toxicity profile of 3-(2-Naphthylsulfonyl)propanenitrile and its potential side effects in humans.
Conclusion
In conclusion, 3-(2-Naphthylsulfonyl)propanenitrile is a chemical compound that has shown great potential in scientific research due to its ability to inhibit the Wnt/β-catenin signaling pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. 3-(2-Naphthylsulfonyl)propanenitrile has several advantages for lab experiments, but also has some limitations. Future research can focus on further investigating its potential therapeutic applications, developing more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, and understanding its safety and toxicity profile.
Métodos De Síntesis
3-(2-Naphthylsulfonyl)propanenitrile can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthylsulfonic acid. This is followed by the reaction of 2-naphthylsulfonic acid with thionyl chloride to form 2-naphthylsulfonyl chloride. The final step involves the reaction of 2-naphthylsulfonyl chloride with propionitrile to form 3-(2-Naphthylsulfonyl)propanenitrile.
Aplicaciones Científicas De Investigación
3-(2-Naphthylsulfonyl)propanenitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. The Wnt/β-catenin signaling pathway is dysregulated in many types of cancer, and 3-(2-Naphthylsulfonyl)propanenitrile has been shown to inhibit this pathway, leading to the suppression of tumor growth. In addition, 3-(2-Naphthylsulfonyl)propanenitrile has been shown to increase bone mass and strength in animal models of osteoporosis by promoting bone formation. Moreover, 3-(2-Naphthylsulfonyl)propanenitrile has been shown to reduce the accumulation of beta-amyloid plaques in the brains of animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent for this disease.
Propiedades
Fórmula molecular |
C13H11NO2S |
|---|---|
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
3-naphthalen-2-ylsulfonylpropanenitrile |
InChI |
InChI=1S/C13H11NO2S/c14-8-3-9-17(15,16)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,9H2 |
Clave InChI |
MMRZNSTXYOLACK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC#N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)

![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)



![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)


![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
